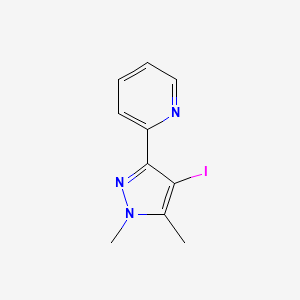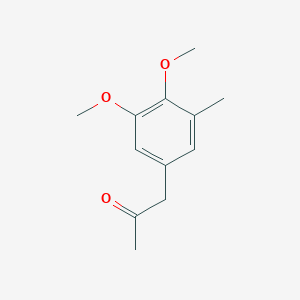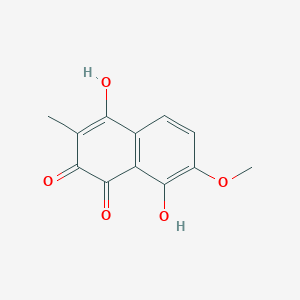![molecular formula C19H20N2O8 B15292071 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule. The exact synthetic route and reaction conditions can vary, but typically involve the use of protecting groups to selectively modify the hydroxyl groups on the uridine molecule.
Industrial Production Methods
Industrial production methods for 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine would likely involve large-scale synthesis using similar steps as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and high-throughput purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, potentially modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase, an enzyme critical for DNA replication. By blocking this enzyme, the compound prevents the proliferation of cancer cells and triggers programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Cytarabine: A nucleoside analog used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is unique in its specific modifications, which confer distinct properties such as enhanced stability and targeted activity against lymphoid malignancies. Its combination of methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule differentiates it from other nucleoside analogs, potentially offering advantages in terms of efficacy and selectivity .
Eigenschaften
Molekularformel |
C19H20N2O8 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H20N2O8/c1-11(22)28-16-15(26-2)13(10-27-18(24)12-6-4-3-5-7-12)29-17(16)21-9-8-14(23)20-19(21)25/h3-9,13,15-17H,10H2,1-2H3,(H,20,23,25)/t13-,15-,16-,17-/m1/s1 |
InChI-Schlüssel |
SKZGRMAVMZAROR-MWQQHZPXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
